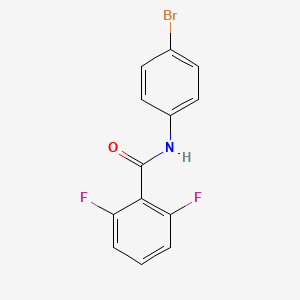

N-(4-溴苯基)-2,6-二氟苯甲酰胺

描述

Synthesis Analysis

The synthesis of compounds related to N-(4-Bromophenyl)-2,6-difluorobenzamide often involves fluorination and hydrolysis processes. For instance, 2,6-difluorobenzamide was synthesized from 2,6-dichlorobenzonitrile via fluorination and hydrolysis with hydrogen peroxide, showcasing a general approach that could be adapted for the synthesis of N-(4-Bromophenyl)-2,6-difluorobenzamide by introducing a bromophenyl group in a similar manner. This process highlights the ready availability of starting materials, high product yield, good product quality, and reduced environmental pollution (Li Xiu-lian, 2009).

Molecular Structure Analysis

Molecular structure analyses, such as X-ray crystallography and DFT calculations, provide insights into the geometric and electronic features of benzamide derivatives. For example, studies on similar compounds have determined crystalline structures, optimized molecular geometries, and assessed the impact of intermolecular interactions on molecular geometry, offering a basis for understanding the structural characteristics of N-(4-Bromophenyl)-2,6-difluorobenzamide (Sedat Karabulut et al., 2014).

Chemical Reactions and Properties

N-(4-Bromophenyl)-2,6-difluorobenzamide, like its analogs, is expected to participate in various chemical reactions, including nucleophilic substitution reactions facilitated by the bromo substituent and interactions involving the amide group. Research on related compounds has revealed the influence of substituents on reactivity and the potential for forming complex molecular architectures through intermolecular interactions (Zhengsen Yu et al., 2011).

Physical Properties Analysis

The physical properties of N-(4-Bromophenyl)-2,6-difluorobenzamide, including melting point, solubility, and crystalline form, can be inferred from studies on similar compounds. These properties are crucial for determining the compound's suitability for various applications and its behavior under different conditions (Li Xiu-lian, 2009).

Chemical Properties Analysis

The chemical properties of N-(4-Bromophenyl)-2,6-difluorobenzamide, such as reactivity towards various reagents, stability under different conditions, and potential for forming derivatives, are central to its application in synthetic chemistry. Studies on related benzamides provide a framework for understanding these properties, demonstrating the role of halogen substituents in influencing chemical behavior and reactivity (Apoorva Dwivedi et al., 2019).

科学研究应用

1. 昆虫防治和杀虫剂研究

N-(4-溴苯基)-2,6-二氟苯甲酰胺及其类似物已被广泛研究其在控制农业害虫中的潜在用途。对类似结构的二氟苯甲酰脲等化合物的实验室测试表明,当喂给幼虫时,它们能有效防止粉红铃虫成虫的发育。当施用于叶子上时,此类化合物表现出很小的系统活性,表明它们的特异性和作为杀虫剂的潜力 (Flint 等,1978)。

2. 光谱分析和材料科学

该化合物已进行分子对接和比较振动光谱分析。研究表明其反应性质和在电光应用中的潜在用途,证明了其超越生物背景的多功能性。该化合物的振动频率和分子静电势面已得到详细探索 (Dwivedi & Kumar,2019)。

3. 抗病毒活性

N-苯甲酰胺衍生物(包括 N-(4-溴苯基)-2,6-二氟苯甲酰胺)的研究表明它们在抗病毒应用中的潜力。特定衍生物已显示出对肠道病毒 71 (EV 71) 菌株的活性,表明它们在抗病毒药物开发中的作用 (Ji 等,2013)。

4. 杀螨和杀虫活性

由包括 N-(1-(4-(溴甲基)苯基)-2-氯乙基)-2,6-二氟苯甲酰胺在内的中间体合成的含有硫醚部分的新型噁唑啉衍生物已显示出有效的杀螨活性。这些化合物对某些螨的卵和幼虫特别有效,表明它们在农业害虫防治中的潜力 (Yu 等,2015)。

5. 染料合成和颜色分析

N-(4-溴苯基)-2,6-二氟苯甲酰胺已用于染料合成。已探索使用该化合物及其衍生物创建对称二偶氮直接染料,重点是使用 CIELAB 色彩空间确定颜色。此应用突出了其在开发具有特定颜色特性的新染料中的作用 (Grad 等,2013)。

6. 昆虫研究中的生殖效应

研究表明,N-(4-溴苯基)-2,6-二氟苯甲酰胺的类似物可以影响某些昆虫的繁殖。例如,特定剂量可以阻止一种大型乳草臭虫 Oncopeltus fasciatus 的成年雄性或雌性繁殖。这一发现对于了解昆虫的生殖生物学和潜在的害虫控制应用具有重要意义 (Redfern 等,1980)。

7. 生物传感应用

该化合物已用于生物传感器的开发。一项涉及改性碳糊电极的研究,该电极包含 N-(4-羟基苯基)-3,5-二硝基苯甲酰胺和纳米复合材料,显示出有效进行某些生物分子的电催化测定。此应用展示了其在生物电子学和生物传感器领域的潜力 (Karimi-Maleh 等,2014)。

8. 癌症研究和药物开发

研究表明 N-(4-溴苯基)-2,6-二氟苯甲酰胺衍生物在癌症治疗中的潜力。研究探索了这些化合物如何通过 ROS 介导的途径诱导癌细胞的细胞周期停滞和凋亡,特别是在肺癌中。这突出了其在寻找新的抗癌药物中的重要性 (Guo 等,2018)。

安全和危害

未来方向

作用机制

Target of Action

Similar compounds have been studied for their antimicrobial and antiproliferative activities . These compounds may target key proteins or enzymes in microbial organisms or cancer cells, disrupting their normal functions .

Mode of Action

Related compounds have been shown to interact with their targets, leading to changes in the biological processes of the organisms . For instance, they may inhibit the activity of essential enzymes, disrupt cell division, or interfere with DNA replication .

Biochemical Pathways

Similar compounds have been shown to affect various pathways, leading to downstream effects such as cell death or growth inhibition .

Result of Action

Based on the activities of similar compounds, it may lead to cell death or growth inhibition in targeted organisms or cells .

Action Environment

The action, efficacy, and stability of N-(4-bromophenyl)-2,6-difluorobenzamide could be influenced by various environmental factors. For instance, the pH of the environment could affect the compound’s ionization state, which could influence its absorption and distribution. Temperature could affect its stability, while the presence of other substances could lead to interactions that affect its activity .

属性

IUPAC Name |

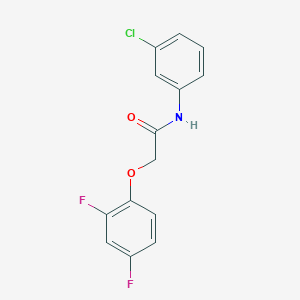

N-(4-bromophenyl)-2,6-difluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrF2NO/c14-8-4-6-9(7-5-8)17-13(18)12-10(15)2-1-3-11(12)16/h1-7H,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVUNQOIPWNMCLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)NC2=CC=C(C=C2)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(methylthio)phenyl]-2-phenylbutanamide](/img/structure/B4431812.png)

![2-methyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4431834.png)

![1-phenyl-4-[(5-propyl-3-thienyl)carbonyl]piperazine](/img/structure/B4431840.png)

![2-phenoxy-N-[4-(1-piperidinylcarbonyl)phenyl]propanamide](/img/structure/B4431853.png)

![ethyl 2-[(3,5-dimethylbenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4431868.png)

![N-[4-(1-piperidinylcarbonyl)phenyl]-1-adamantanecarboxamide](/img/structure/B4431908.png)